Comprehensive Technical Guide on Butyl 2-(methylamino)benzoate: Chemical Structure, Physical Properties, and Applications
Comprehensive Technical Guide on Butyl 2-(methylamino)benzoate: Chemical Structure, Physical Properties, and Applications
Executive Summary
Butyl 2-(methylamino)benzoate, frequently referred to in industrial literature as Butyl N-methylanthranilate, is a specialized ester derivative of anthranilic acid. Characterized by its sweet, floral-fruity, petitgrain-grapefruit odor profile, it is a high-value compound in the formulation of fine fragrances and advanced flavoring agents[1]. Beyond its organoleptic applications, its unique structural motif—an ortho-substituted secondary amine adjacent to an ester linkage—makes it a valuable intermediate in medicinal chemistry and organic synthesis.
This whitepaper provides an authoritative, in-depth analysis of Butyl 2-(methylamino)benzoate, detailing its structural chemistry, physicochemical properties, synthetic methodologies, analytical characterization, and metabolic profile.
Structural Chemistry & Molecular Dynamics
The molecular architecture of Butyl 2-(methylamino)benzoate (SMILES: CCCCOC(=O)c1ccccc1NC) consists of a benzene ring substituted at the 1- and 2-positions with a butyl ester group and a methylamino group, respectively.
Mechanistic Insight: Intramolecular Hydrogen Bonding A defining structural feature of this molecule is the spatial proximity of the secondary amine (–NHCH₃) and the ester carbonyl (–C=O). This ortho-relationship facilitates the formation of a strong, six-membered intramolecular hydrogen bond between the amine proton and the carbonyl oxygen.
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Causality in Physical Properties: This intramolecular stabilization effectively "shields" the polar hydrogen, drastically reducing the potential for intermolecular hydrogen bonding. As a result, the molecule exhibits higher lipophilicity (LogP ~4.08) and a lower boiling point than would be predicted for an unshielded molecule of identical molecular weight (207.27 g/mol )[2].
Physicochemical Profiling
The physical and chemical properties of Butyl 2-(methylamino)benzoate dictate its behavior in formulation matrices, its volatility (impact on top/middle notes in perfumery), and its partition coefficient in biological systems.
Table 1: Quantitative Physicochemical Data
| Property | Value | Reference / Notes |
| Molecular Formula | C₁₂H₁₇NO₂ | Standard IUPAC |
| Molecular Weight | 207.27 g/mol | Calculated |
| Boiling Point | 296.00 – 297.00 °C (@ 760 mmHg) | [2],[1] |
| Flash Point | 133.33 °C (272.00 °F) | Closed Cup (TCC)[2] |
| LogP (Octanol/Water) | ~4.08 (Estimated) | Indicates high lipophilicity[2] |
| Vapor Pressure | 0.001000 mmHg (@ 25.00 °C) | Low volatility, acts as a fixative[2] |
| Solubility | Soluble in alcohol/oils; Insoluble in water | ~10.15 mg/L in water at 25 °C[2] |
| Organoleptic Profile | Sweet, floral-fruity, petitgrain-grapefruit | High tenacity in formulations[1] |
Synthetic Methodology
The synthesis of Butyl 2-(methylamino)benzoate is typically achieved via the Fischer esterification of N-methylanthranilic acid with 1-butanol. To ensure high yield and purity, the thermodynamic equilibrium of the reaction must be actively manipulated.
Caption: Workflow for the acid-catalyzed Fischer esterification of Butyl 2-(methylamino)benzoate.
Step-by-Step Protocol: Acid-Catalyzed Esterification[3]
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Reagent Preparation: Charge a round-bottom flask with N-methylanthranilic acid (1.0 equivalent) and 1-butanol (5.0 equivalents).
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Causality: The significant molar excess of 1-butanol serves a dual purpose: it acts as the reaction solvent and drives the equilibrium toward ester formation according to Le Chatelier's principle.
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Catalyst Addition: Add a catalytic amount of para-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
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Causality: p-TsOH is selected over sulfuric acid to minimize oxidative side reactions, charring, and the formation of dibutyl ether byproducts at high temperatures.
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Azeotropic Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 117 °C).
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Causality: The Dean-Stark apparatus continuously removes the water byproduct from the reaction mixture, preventing the reverse hydrolysis reaction and ensuring near-quantitative conversion.
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Quenching and Workup: Once water ceases to collect (typically 4-6 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Causality: The NaHCO₃ wash neutralizes the p-TsOH catalyst and deprotonates any unreacted N-methylanthranilic acid, partitioning it into the aqueous layer for easy removal.
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Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via vacuum distillation.
Analytical Characterization
To validate the structural integrity and purity of the synthesized Butyl 2-(methylamino)benzoate, a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol is employed.
Step-by-Step Protocol: GC-MS Analysis
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Sample Preparation: Dissolve the purified ester in GC-grade dichloromethane (DCM) to a final concentration of 1 mg/mL.
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Instrument Configuration: Inject 1 µL of the sample into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
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Thermal Gradient: Set the initial oven temperature to 70 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min).
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Causality: This specific gradient ensures the solvent elutes quickly while providing sharp, baseline-resolved peaks for the target ester, preventing thermal degradation before volatilization.
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Mass Spectrometry (EI Mode): Operate the MS in electron ionization (EI) mode at 70 eV.
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Validation Markers: The spectrum will exhibit a distinct molecular ion peak [M]+ at m/z 207. A dominant base peak is expected at m/z 134, corresponding to the [M−OC4H9]+ acylium ion fragment formed via the cleavage of the ester alkoxy bond.
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Metabolic & Toxicological Profile
Understanding the biotransformation of Butyl 2-(methylamino)benzoate is critical for its safety assessment in consumer products and pharmaceuticals. Anthranilate esters are generally recognized as safe (GRAS) due to their rapid and predictable metabolism in mammalian systems[3].
Caption: Hepatic metabolism pathway of Butyl 2-(methylamino)benzoate via carboxylesterase hydrolysis.
Mechanistic Toxicology: Upon ingestion or systemic absorption, Butyl 2-(methylamino)benzoate undergoes rapid first-pass metabolism. Hepatic B-esterases (carboxylesterases) cleave the ester bond, yielding two primary metabolites: N-methylanthranilic acid and 1-butanol[3].
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N-methylanthranilic acid is highly water-soluble and is rapidly cleared by the kidneys, excreted in the urine either unchanged or as a glucuronide conjugate[3].
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1-Butanol enters endogenous metabolic pathways, where it is oxidized by alcohol dehydrogenase to butyraldehyde, and subsequently to butyric acid, which is utilized in fatty acid metabolism or the citric acid cycle. Because neither the parent compound nor its metabolites accumulate in lipid tissues, the compound exhibits a highly favorable safety profile.
References
- The Good Scents Company. "isobutyl methyl anthranilate, 65505-24-0 (Includes data for Butyl N-methylanthranilate isomers and properties)." The Good Scents Company Database.
- Arctander, S. "Perfume and Flavor Chemicals (Aroma Chemicals)." Scribd / Original Publication 1969.
- Royal Society of Chemistry (RSC). "A novel pathway for the thermolysis of N-nitrosoanthranilates using flash vacuum pyrolysis leading to 7-aminophthalides (Synthesis of N-alkylanthranilates)." RSC Advances.
- INCHEM. "ANTHRANILATE DERIVATIVES - Metabolism and Toxicity Profiling." International Programme on Chemical Safety (IPCS).
